REACTION_SMILES
|
[Al+3:2].[C:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)(=[O:12])[Cl:13].[Cl-:1].[Cl-:3].[Cl-:4].[O:14]=[C:15]1[CH2:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]2[NH:23]1.[OH2:24]>>[C:5]([c:6]1[cH:7][cH:8][cH:9][cH:10][cH:11]1)(=[O:12])[c:19]1[cH:18][c:17]2[c:22]([cH:21][cH:20]1)[NH:23][C:15](=[O:14])[CH2:16]2
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Al+3]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Cl)c1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C1Cc2ccccc2N1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1Cc2cc(C(=O)c3ccccc3)ccc2N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |